2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide
Description
This compound features a dihydropteridin core substituted with a benzyl group at position 3 and a sulfanyl-acetamide linkage connected to a 4-bromophenyl moiety. The bromophenyl group enhances electrophilic properties, enabling interactions with biological targets, while the sulfanyl bridge offers sites for further functionalization .
Properties
Molecular Formula |
C21H16BrN5O2S |
|---|---|
Molecular Weight |
482.4 g/mol |
IUPAC Name |
2-(3-benzyl-4-oxopteridin-2-yl)sulfanyl-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C21H16BrN5O2S/c22-15-6-8-16(9-7-15)25-17(28)13-30-21-26-19-18(23-10-11-24-19)20(29)27(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,25,28) |
InChI Key |
JTLGCYLOOWFTCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=NC=CN=C3N=C2SCC(=O)NC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved by the condensation of appropriate aldehydes and amines, followed by cyclization.
Introduction of the benzyl group: This step involves the alkylation of the pteridine core with benzyl halides under basic conditions.
Attachment of the sulfanyl group:
Formation of the acetamide moiety: This involves the reaction of the intermediate with acetic anhydride or acetyl chloride.
Introduction of the bromophenyl group: This final step involves the coupling of the intermediate with 4-bromophenylamine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a ligand for studying enzyme interactions.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(3-benzyl-4-oxo-3,4-dihydropteridin-2-yl)sulfanyl]-N-(4-bromophenyl)acetamide involves its interaction with specific molecular targets. The pteridine core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and bromophenyl groups may enhance binding affinity and specificity, while the sulfanyl-acetamide moiety can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Features and Modifications
Key structural variations among analogous compounds include:
- Core Heterocycle: The dihydropteridin core distinguishes this compound from related derivatives like thieno[3,2-d]pyrimidin-4-one or quinazolinone analogs. These cores influence π-π stacking and hydrogen-bonding interactions with biological targets .
- Substituents :
- Halogenated Aryl Groups : Replacement of the 4-bromophenyl group with 4-chlorophenyl or 3,5-dichlorophenyl (e.g., in N-(3,5-dichlorophenyl)-2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetamide) alters lipophilicity and binding affinity. Bromine’s larger atomic radius may enhance van der Waals interactions compared to chlorine .
- Benzyl vs. Alkyl Substituents : The 3-benzyl group on the pteridin core contrasts with 4-methylbenzyl or 2,3-dimethylphenyl groups in analogs, affecting steric hindrance and solubility .
Physicochemical Properties
- Molecular Weight and Solubility: The compound’s molecular weight (~500–550 g/mol) is comparable to analogs like N-(4-chlorobenzyl)-2-{[3-(4-methylbenzyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (MW 470 g/mol). Higher bromine content may reduce aqueous solubility but improve membrane permeability .
- Crystallinity : Structural analogs often form stable crystals with intermolecular hydrogen bonds (e.g., N–H⋯O interactions), a feature critical for X-ray diffraction studies .
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
